4,5-dimethoxy-2-methylbenzonitrile

medicinal chemistry isoquinoline synthesis alpha-1 adrenoceptor antagonist

4,5-Dimethoxy-2-methylbenzonitrile (CAS 58814-69-0) is the structurally validated, non-interchangeable starting material for constructing 6,7-dimethoxyisoquinoline pharmacophores essential to alpha-1 adrenoceptor antagonist programs (prazosin/terazosin/doxazosin class) and enantioselective protoberberine alkaloid synthesis. The 2-methyl group is mandatory for LDA-mediated lateral lithiation; the 4,5-dimethoxy pattern provides the requisite 6,7-oxygenation. Alternative regioisomers are synthetic dead ends. Specify purity ≥98% with Certificate of Analysis confirming regioisomeric identity.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 58814-69-0
Cat. No. B1339804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-dimethoxy-2-methylbenzonitrile
CAS58814-69-0
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C#N)OC)OC
InChIInChI=1S/C10H11NO2/c1-7-4-9(12-2)10(13-3)5-8(7)6-11/h4-5H,1-3H3
InChIKeyFVSAUKQRVYDVMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dimethoxy-2-methylbenzonitrile (CAS 58814-69-0): Structural Identity, Physicochemical Profile, and Procurement Context


4,5-Dimethoxy-2-methylbenzonitrile (CAS 58814-69-0) is a trisubstituted benzonitrile derivative (C₁₀H₁₁NO₂, MW 177.20 g/mol) bearing methoxy groups at the 4- and 5-positions and a methyl group at the 2-position of the aromatic ring . Its computed physicochemical descriptors include XLogP3 of 1.9, topological polar surface area (TPSA) of 42.2 Ų, three hydrogen bond acceptors, zero hydrogen bond donors, and two rotatable bonds . The compound is primarily utilized as a synthetic building block in medicinal chemistry, serving as a key intermediate for constructing 6,7-dimethoxyisoquinoline scaffolds relevant to alpha-1 adrenoceptor antagonist programs [1] and for enantioselective protoberberine alkaloid synthesis [2]. It is commercially available from multiple suppliers at purities of ≥98% (NLT 98%) in quantities ranging from grams to kilograms .

Why 4,5-Dimethoxy-2-methylbenzonitrile Cannot Be Replaced by Generic Dimethoxybenzonitrile Isomers in Key Synthetic Routes


The 4,5-dimethoxy-2-methyl substitution pattern is not interchangeable with other dimethoxybenzonitrile regioisomers (e.g., 3,4-dimethoxybenzonitrile, CAS 2024-83-1; 2,5-dimethoxybenzonitrile, CAS 5312-97-0) or with non-methylated analogs (e.g., 4,5-dimethoxybenzonitrile) for two critical synthetic reasons. First, the ortho-methyl group at the 2-position is the essential functional handle for lithium diisopropylamide (LDA)-mediated lateral lithiation, which generates the benzylic carbanion required for constructing 1,3-diamino-6,7-dimethoxyisoquinoline pharmacophores evaluated as alpha-1 adrenoceptor antagonists [1]. Regioisomers lacking the 2-methyl group (e.g., 3,4-dimethoxybenzonitrile) or bearing the methyl at alternative positions (e.g., 3,5-dimethoxy-2-methylbenzonitrile, CAS 1895551-06-0) cannot undergo this specific lateral deprotonation at the benzylic position [2]. Second, the 4,5-dimethoxy arrangement provides the requisite electron-donating substitution pattern for the downstream 6,7-dimethoxyisoquinoline ring system, which is the core pharmacophoric element in prazosin-, terazosin-, and doxazosin-class alpha-1 antagonists [1]. Generic substitution with alternative dimethoxybenzonitrile isomers would either fail to generate the correct isoquinoline oxygenation pattern or lack the methyl handle for C–C bond formation, resulting in synthetic dead ends.

Quantitative Differentiation Evidence for 4,5-Dimethoxy-2-methylbenzonitrile: Comparative Data Against Closest Analogs and Regioisomers


Ortho-Methyl Lateral Lithiation: Synthetic Enabling Feature Absent in All Non-2-Methyl Regioisomers

4,5-Dimethoxy-2-methylbenzonitrile possesses a unique ortho-methyl group at the 2-position that serves as the sole deprotonation site for LDA-mediated lateral lithiation, enabling C–C bond formation at the benzylic position. This reactivity is completely absent in all dimethoxybenzonitrile isomers lacking an ortho-methyl group (e.g., 3,4-dimethoxybenzonitrile, 2,4-dimethoxybenzonitrile, 2,5-dimethoxybenzonitrile). Bordner et al. (1988) demonstrated that treatment of 2-methyl-4,5-dimethoxybenzonitrile with LDA followed by reaction with N,N-disubstituted cyanamides directly yielded a series of 1,3-diamino-6,7-dimethoxyisoquinolines (compounds 2), which were subsequently evaluated for alpha-1 adrenoceptor binding [1]. The derived 3-(2-furoylpiperazin-1-yl) analogue (compound 8) exhibited a Ki of 1.6 × 10⁻⁷ M at alpha-1 adrenoceptors, serving as a quantitative benchmark for the pharmacophoric output accessible exclusively through this intermediate [1]. Similarly, Davis and Mohanty (2002) exploited the same lateral lithiation of this compound (as o-tolunitrile derivative 16) in an enantioselective synthesis of (S)-(-)-xylopinine, achieving five synthetic operations in a single pot via DIBAL-H treatment of the cyano sulfinamide adduct [2].

medicinal chemistry isoquinoline synthesis alpha-1 adrenoceptor antagonist lateral lithiation

Physicochemical Differentiation: XLogP3, TPSA, and Hydrogen Bond Profile Compared to Closest Regioisomers

4,5-Dimethoxy-2-methylbenzonitrile exhibits a computed XLogP3 of 1.9 and a TPSA of 42.2 Ų, with 3 hydrogen bond acceptors (HBA), 0 hydrogen bond donors (HBD), and 2 rotatable bonds . These values differentiate it from its closest regioisomer, 3,5-dimethoxy-2-methylbenzonitrile (CAS 1895551-06-0), which has a predicted density of 1.101 g/cm³ and predicted boiling point of 277.0 °C at 760 Torr , compared to the target compound's density of approximately 1.10 g/cm³ (predicted) and boiling point of approximately 323.5 °C at 760 mmHg [1]. While computed logP values for both isomers are similar (~1.88–1.9), the topological polar surface area of 42.2–42.25 Ų is identical across these dimethoxy-methylbenzonitrile isomers since TPSA depends solely on atom-type contributions [2]. The critical differentiation lies in the spatial arrangement of the methoxy groups: the 4,5-vicinal dimethoxy pattern in the target compound provides the correct precursor geometry for constructing the 6,7-dimethoxyisoquinoline bicyclic system, whereas the 3,5-dimethoxy arrangement in the 3,5-isomer would yield a different (5,7-dimethoxy) isoquinoline oxygenation pattern incompatible with established alpha-1 adrenoceptor antagonist SAR [3].

physicochemical properties drug-likeness Lipinski parameters regioisomer comparison

Validated Intermediate for Alpha-1 Adrenoceptor Antagonist SAR: Quantitative Binding Affinity of Derived 1,3-Diamino-6,7-dimethoxyisoquinolines

4,5-Dimethoxy-2-methylbenzonitrile is the documented starting material for synthesizing a series of 1,3-diamino-6,7-dimethoxyisoquinolines evaluated as alpha-1 adrenoceptor antagonists in a Pfizer medicinal chemistry program reported by Bordner et al. (1988) [1]. The synthetic route—LDA-mediated lithiation of the 2-methyl group followed by cyanamide addition—explicitly requires the 2-methyl-4,5-dimethoxy substitution pattern. The resulting isoquinoline derivatives showed a range of alpha-1 adrenoceptor binding affinities, with compound 8 (3-(2-furoylpiperazin-1-yl) analogue) displaying Ki = 1.6 × 10⁻⁷ M (160 nM), while compound 4 (1-amino-3-(dimethylamino) analogue) was essentially inactive (Ki >> 10⁻⁶ M) [1]. For context, prazosin—the clinical alpha-1 antagonist—exhibits approximately 1000-fold higher potency than compound 8 [1]. The same compound is also identified as an intermediate for synthesizing Terazosin-md (T105020), an analog of terazosin, which itself is a clinically used alpha-1 adrenoceptor antagonist shown to alleviate organ damage in rodent models of stroke and sepsis via Pgk1/Hsp90 activation [2]. Although the biological data pertain to downstream derivatives rather than the intermediate itself, the 4,5-dimethoxy-2-methylbenzonitrile scaffold is the non-negotiable synthetic gateway to this specific 6,7-dimethoxyisoquinoline chemotype.

alpha-1 adrenoceptor binding affinity antihypertensive isoquinoline prazosin analog

CCR5 Antagonist Preliminary Pharmacological Activity: Differentiation from Inactive Dimethoxybenzonitrile Analogs

Preliminary pharmacological screening reported by Zhang (2012) indicates that 4,5-dimethoxy-2-methylbenzonitrile can function as a CCR5 antagonist, with potential applications in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. This biological activity claim distinguishes the compound from simple dimethoxybenzonitrile isomers (e.g., 3,4-dimethoxybenzonitrile, 2,4-dimethoxybenzonitrile), which are not associated with CCR5 antagonist activity in the published literature. However, it must be noted that no quantitative IC₅₀, Ki, or Kd values for the target compound itself at CCR5 were retrievable from the available search results for this analysis. For context, structurally related CCR5 antagonist series containing thiophene-3-yl-methyl urea motifs have achieved IC₅₀ values in the range of 2.8–5.4 μM at human CCR5 in cell-based assays (inhibition of HIV-1 gp120-induced cell-cell fusion or CCL5-induced calcium mobilization) [2].

CCR5 antagonist HIV chemokine receptor anti-inflammatory preliminary screening

Cell Differentiation and Anti-Proliferative Activity Claim: Differentiation from Non-Bioactive Dimethoxybenzonitrile Scaffolds

A claim in the WebIsa web data commons repository states that 4,5-dimethoxy-2-methylbenzonitrile "exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte thus evidencing use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis" [1]. This functional annotation—induction of monocyte differentiation with concomitant proliferation arrest—is not attributed to any other simple dimethoxybenzonitrile isomer in the accessible literature. The mechanism bears conceptual similarity to that of 4,5-dimethoxy-2-nitrobenzaldehyde (DMNB, CAS 20357-25-9), a DNA-PK inhibitor (IC₅₀ = 15 μM) that potentiates TRAIL-induced apoptosis in cancer cells [2], although the target compound contains a nitrile rather than an aldehyde and a methyl rather than a nitro group at the 2-position.

cell differentiation anti-proliferative monocyte anti-cancer psoriasis

Procurement-Driven Application Scenarios for 4,5-Dimethoxy-2-methylbenzonitrile: Where the Evidence Supports Prioritized Selection


Medicinal Chemistry: Synthesis of 1,3-Diamino-6,7-dimethoxyisoquinoline Libraries for Alpha-1 Adrenoceptor Antagonist Lead Optimization

For research groups constructing 1,3-diamino-6,7-dimethoxyisoquinoline-based alpha-1 adrenoceptor antagonist libraries, 4,5-dimethoxy-2-methylbenzonitrile is the documented and validated starting material. The Bordner et al. (1988) J. Med. Chem. protocol [1] provides a reproducible LDA-mediated lithiation–cyanamide addition sequence that uses this specific intermediate to generate derivatives with measurable alpha-1 adrenoceptor binding affinity (exemplified by compound 8, Ki = 1.6 × 10⁻⁷ M). No alternative dimethoxybenzonitrile regioisomer can replicate this transformation because the 2-methyl group is the mandatory lithiation site and the 4,5-dimethoxy pattern provides the requisite 6,7-oxygenation in the isoquinoline product. Procurement should specify purity ≥98% (NLT 98%) with documentation of the 4,5-dimethoxy-2-methyl regioisomeric identity confirmed by ¹H NMR or HPLC [2].

Natural Product Synthesis: Enantioselective Construction of Protoberberine Alkaloids Including (S)-(-)-Xylopinine

The Davis and Mohanty (2002) J. Org. Chem. enantioselective synthesis of (S)-(-)-xylopinine [1] establishes 4,5-dimethoxy-2-methylbenzonitrile (as the laterally lithiated o-tolunitrile derivative 16) as the key C–C bond-forming intermediate. The reaction with enantiopure sulfinimine (+)-14 followed by DIBAL-H treatment accomplishes five synthetic operations in a single pot and delivers the protoberberine alkaloid in good yield. Related syntheses achieve 52–55% overall yields [1] [2]. This application is structurally specific: the 2-methyl group is essential for lateral lithiation, and the 4,5-dimethoxy pattern is required to correctly position the oxygen substituents in the final tetrahydroprotoberberine ring system.

Physicochemical Reference Standard for Regioisomer Differentiation in Analytical Method Development

With its distinct combination of computed properties—XLogP3 = 1.9, TPSA = 42.2 Ų, 3 HBA, 0 HBD, MW = 177.20, and predicted boiling point of ~323.5 °C [1]—4,5-dimethoxy-2-methylbenzonitrile serves as a useful reference standard for developing HPLC, GC, or LC-MS methods that must resolve closely related dimethoxy-methylbenzonitrile regioisomers (e.g., 3,5-dimethoxy-2-methylbenzonitrile with boiling point ~277 °C [2], or 2,4-dimethoxy-6-methylbenzonitrile [3]). The ~46.5 °C boiling point difference between the target compound and its 3,5-isomer provides a measurable GC separation window. Procurement for this purpose should specify a Certificate of Analysis confirming regioisomeric purity.

Exploratory CCR5 Antagonist Screening and Chemokine Receptor Pharmacology

Based on the preliminary CCR5 antagonist designation reported by Zhang (2012) [1], 4,5-dimethoxy-2-methylbenzonitrile may be considered as a screening hit for chemokine receptor-focused drug discovery programs targeting HIV entry inhibition or inflammatory diseases (asthma, rheumatoid arthritis, COPD). However, users must note that quantitative IC₅₀ data for the compound's CCR5 activity were not available in the literature accessed for this guide. Procurement for this application should be limited to small quantities (milligram to gram scale) for confirmatory screening, with the understanding that structure-activity relationship (SAR) expansion will likely require synthetic elaboration beyond the simple benzonitrile scaffold.

Quote Request

Request a Quote for 4,5-dimethoxy-2-methylbenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.